Fmoc-Ala-OMe

Description

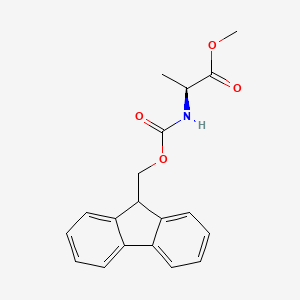

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(18(21)23-2)20-19(22)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,20,22)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYFFHNUTFDXLO-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146346-88-5 | |

| Record name | (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of Fmoc Ala Ome

Fmoc-Ala-OMe, also known as N-(9-Fluorenylmethoxycarbonyl)-L-alanine methyl ester, is a white crystalline powder. It is an amino acid derivative where the amino group of L-alanine is protected by an Fmoc group, and the carboxylic acid is protected as a methyl ester. This dual protection makes it a stable and versatile building block in organic synthesis.

| Property | Value |

| IUPAC Name | methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |

| Synonyms | Fmoc-L-Ala-OMe, N-9-fluorenylmethoxycarbonyl-L-alanine methyl ester |

| CAS Number | 146346-88-5 |

| Molecular Formula | C19H19NO4 |

| Molecular Weight | 325.36 g/mol |

| Appearance | White powder |

| Melting Point | 113 - 119 °C |

| Optical Rotation | [α]20/D = -17 ± 1° (c=1 in DMF) |

Synthesis and Purification of Fmoc Ala Ome

Synthetic Route

The first step involves the protection of the amino group of L-alanine with the Fmoc group. This is commonly carried out by reacting L-alanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base, such as sodium carbonate or sodium bicarbonate, in a mixed solvent system like 1,4-dioxane (B91453) and water. This reaction yields Fmoc-Ala-OH.

The second step is the esterification of the carboxylic acid group of Fmoc-Ala-OH to form this compound. This can be accomplished using standard esterification methods, such as reacting Fmoc-Ala-OH with methanol (B129727) in the presence of a catalytic amount of acid (e.g., sulfuric acid or thionyl chloride) or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with methanol.

Purification Methods

After the synthesis, this compound is typically purified to remove any unreacted starting materials, byproducts, and reagents. A common method for purification is recrystallization from a suitable solvent system, such as ethyl acetate/hexanes. For achieving high purity, column chromatography on silica (B1680970) gel is often employed. The purity of the final product is crucial for its successful application in peptide synthesis and is often assessed by techniques like High-Performance Liquid Chromatography (HPLC).

Applications of Fmoc Ala Ome in Organic Synthesis

Building Block in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

In Fmoc-based SPPS, this compound can be used in the initial step to attach the first amino acid to a resin. More commonly, the corresponding Fmoc-Ala-OH is used for direct coupling to an amino-functionalized resin. This compound is particularly useful in solution-phase peptide synthesis and for the preparation of dipeptides that can then be used in fragment condensation strategies in SPPS. The Fmoc group's base-lability allows for its selective removal without affecting the acid-labile side-chain protecting groups or the resin linkage, enabling the stepwise elongation of the peptide chain. sigmaaldrich.comalentris.org

Solution-Phase Peptide Synthesis

This compound is an ideal starting material for solution-phase peptide synthesis. With the amino group protected by Fmoc and the carboxyl group as a methyl ester, it can be selectively deprotected at either terminus. For instance, the Fmoc group can be removed to expose the free amine, which can then be coupled with another N-protected amino acid. Alternatively, the methyl ester can be hydrolyzed to the free carboxylic acid, which can then be activated and coupled with an amino acid ester. This controlled reactivity is fundamental to the construction of peptides in solution.

Role in Medicinal Chemistry and Materials Science

The utility of this compound extends beyond standard peptide synthesis into the realms of medicinal chemistry and materials science. In medicinal chemistry, it is used in the synthesis of peptide-based drugs and peptidomimetics, which are compounds that mimic the structure and function of natural peptides. The incorporation of alanine (B10760859) residues can influence the pharmacological properties of a peptide, such as its stability and receptor-binding affinity.

In materials science, Fmoc-protected amino acids, including derivatives like this compound, are utilized in the development of self-assembling nanomaterials. The amphiphilic nature of these molecules, with the hydrophobic fluorenyl group and the hydrophilic amino acid moiety, can drive their assembly into well-ordered structures like nanofibers and hydrogels. These materials have potential applications in tissue engineering, drug delivery, and as scaffolds for cell culture.

Analytical and Characterization Methodologies for Fmoc Ala Ome and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in Fmoc-Ala-OMe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation. Both ¹H NMR and ¹³C NMR provide characteristic signals that confirm the presence of the Fmoc group, the alanine (B10760859) moiety, and the methyl ester.

¹H NMR: The proton NMR spectrum of this compound typically displays signals corresponding to the aromatic protons of the fluorene (B118485) ring system, the methine proton of the Fmoc group, the alpha-proton of alanine, the beta-protons of alanine, and the methyl ester protons. For instance, characteristic signals for the Fmoc aromatic protons are observed in the range of 7.2-7.8 ppm. The alanine alpha-proton typically appears around 4.5-4.7 ppm, and the methyl ester protons resonate as a singlet around 3.7 ppm. scispace.comrsc.orgnih.gov

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons of the carbamate (B1207046) and ester groups, the aromatic carbons of the fluorene system, the aliphatic carbons of alanine, and the methyl ester carbon. Typical chemical shifts for the Fmoc aromatic carbons are found between 120-144 ppm, the carbonyl carbons are observed in the 155-172 ppm range, and the methyl ester carbon resonates around 52 ppm. scispace.comrsc.orgoregonstate.edu

Table 5.1.1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Nucleus | Assignment | Typical Chemical Shift (ppm) | Reference |

| ¹H NMR | Fmoc Aromatic Protons | 7.2-7.8 | scispace.comrsc.org |

| Fmoc CH | ~4.2-4.4 | scispace.comrsc.org | |

| Ala α-CH | ~4.5-4.7 | scispace.comrsc.org | |

| Ala β-CH₃ | ~1.3-1.5 | scispace.comrsc.org | |

| Methyl Ester OCH₃ | ~3.7 | scispace.comrsc.org | |

| ¹³C NMR | Fmoc Carbonyl | ~156 | scispace.comrsc.org |

| Ester Carbonyl | ~172 | scispace.comrsc.org | |

| Fmoc Aromatic Carbons | 120-144 | scispace.comrsc.org | |

| Ala α-C | ~54-55 | scispace.comrsc.org | |

| Methyl Ester OCH₃ | ~52 | scispace.comrsc.org |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups based on their characteristic vibrational frequencies. This compound exhibits absorption bands associated with the Fmoc carbamate and the methyl ester carbonyl groups.

The carbonyl stretching frequency (νC=O) for the Fmoc carbamate typically appears around 1690-1700 cm⁻¹ scispace.comvulcanchem.comcore.ac.uk.

The ester carbonyl stretching frequency (νC=O) is usually observed at a slightly higher wavenumber, around 1735-1745 cm⁻¹ vulcanchem.comcore.ac.ukajol.info.

Other characteristic bands include N-H stretching (if any residual, though typically absent in the protected form), C-O stretching, and C-H stretching vibrations from both the aromatic Fmoc group and the aliphatic alanine and methyl ester portions. core.ac.ukajol.inforesearchgate.net

Table 5.1.2: Characteristic IR Absorption Bands for this compound

| Functional Group/Bond | Characteristic Wavenumber (cm⁻¹) | Reference |

| Carbamate C=O | 1690-1700 | scispace.comvulcanchem.comcore.ac.uk |

| Ester C=O | 1735-1745 | vulcanchem.comcore.ac.ukajol.info |

| C-O Stretching | ~1150-1250 | researchgate.net |

| Aromatic C-H | ~3000-3100 | ajol.info |

| Aliphatic C-H | ~2850-3000 | ajol.info |

UV-Vis Spectroscopy for Fmoc Tracking

UV-Vis spectroscopy is particularly valuable for monitoring the presence and concentration of the Fmoc group, which has a strong chromophore. The Fmoc group exhibits characteristic absorption maxima in the UV region, typically around 265 nm and 295-300 nm. scispace.comresearchgate.netreddit.comnih.gov This property is often utilized in solid-phase peptide synthesis (SPPS) to quantify the degree of substitution on resins or to monitor the efficiency of Fmoc deprotection steps, as the dibenzofulvene-piperidine adduct formed after deprotection has a distinct absorption maximum at 301 nm. researchgate.netnih.gov

Table 5.1.3: UV-Vis Absorption Characteristics of the Fmoc Group

| Absorption Maximum (λmax) (nm) | Associated Feature | Reference |

| ~265 | Fmoc group | scispace.comreddit.com |

| ~295-300 | Fmoc group | scispace.comreddit.comnih.gov |

| ~301 | Dibenzofulvene-piperidine adduct (after Fmoc deprotection) | researchgate.netnih.gov |

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly employed, typically detecting protonated molecules ([M+H]⁺) or adducts with alkali metal ions ([M+Na]⁺).

The calculated molecular weight of this compound (C₁₉H₁₉NO₄) is approximately 325.3 g/mol . nih.govpeptide.com ESI-MS analysis is expected to show a prominent ion peak at m/z corresponding to [M+H]⁺ (326.1) or [M+Na]⁺ (348.1). scispace.comnih.gov Tandem mass spectrometry (MS/MS) can further aid in structural confirmation by analyzing fragmentation patterns, which can reveal characteristic losses related to the Fmoc group or the alanine methyl ester moiety. nih.govresearchgate.net

Table 5.1.4: Expected Mass Spectrometric Data for this compound

| Ion Type | Calculated m/z | Observed m/z (approx.) | Reference |

| [M+H]⁺ | 326.1 | ~326.1 | scispace.comnih.gov |

| [M+Na]⁺ | 348.1 | ~348.1 | scispace.comchemicalbook.com |

Chromatographic Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and, critically, for detecting any racemization that may have occurred during synthesis or handling.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Racemization Detection

High-Performance Liquid Chromatography (HPLC) is the primary method for evaluating the chemical purity of this compound. Reversed-phase HPLC, typically using C18 columns, is commonly employed with mobile phases consisting of mixtures of acetonitrile (B52724) or methanol (B129727) and water, often with a small percentage of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and separation. scispace.comrsc.orgnih.govosti.gov Detection is usually performed using UV absorbance, often at wavelengths that are sensitive to the Fmoc chromophore (e.g., 215 nm, 220 nm, or 254 nm). scispace.comrsc.orgosti.govruifuchemical.commdpi.com

Racemization Detection: Detecting racemization, i.e., the presence of the D-enantiomer (Fmoc-D-Ala-OMe) in an L-enantiomer sample, requires chiral separation methods. This is typically achieved using:

Chiral Stationary Phase (CSP) HPLC: Specialized columns packed with chiral selectors, such as polysaccharide derivatives (e.g., cellulose (B213188) tris(3,5-dimethylphenylcarbamate) on silica), are used to separate enantiomers. nih.govresearchgate.netresearchgate.netresearchgate.net Mobile phases for chiral HPLC often involve mixtures of hexane (B92381) and isopropanol (B130326) or ethanol (B145695) with additives like formic acid. nih.govresearchgate.net

Pre-column Derivatization: In some cases, amino acid derivatives are reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on standard achiral HPLC columns. researchgate.net

HPLC analysis is crucial for ensuring that this compound used in peptide synthesis is enantiomerically pure, as even small amounts of the undesired enantiomer can lead to the formation of diastereomeric peptides, complicating purification and potentially affecting biological activity. researchgate.netacs.org

Table 5.2.1: Typical HPLC Conditions for this compound Analysis

| Parameter | Purity Assessment (Achiral) | Racemization Detection (Chiral) | Reference |

| Column | C18 (e.g., 3 µm, 3.0 x 150 mm) | Chiralpak AD-H or similar polysaccharide-based CSP | scispace.comnih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water (e.g., 5-95% ACN in H₂O, 0.1% Formic Acid) | Hexane/Isopropanol (e.g., 10% iPrOH + 1% Formic Acid/Hexanes) | scispace.comnih.gov |

| Flow Rate | ~1.0 mL/min | ~1.0 mL/min | scispace.comnih.gov |

| Detection Wavelength | 215-254 nm | ~215-254 nm | scispace.comnih.gov |

| Key Information | Chemical purity, presence of impurities | Enantiomeric purity, detection of D-enantiomer | researchgate.netacs.org |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is a cornerstone technique for determining the enantiomeric excess (ee) of this compound, ensuring that the desired L-enantiomer is present in high purity and free from its D-enantiomer. This method utilizes chiral stationary phases (CSPs) that can selectively interact with different enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (e.g., Lux Cellulose-2, Lux Cellulose-3, and CHIRALPAK IA), have proven highly effective for the enantioseparation of N-Fmoc protected α-amino acids and their esters phenomenex.comresearchgate.netrsc.orgwindows.net. These phases offer excellent chiral recognition capabilities, allowing for baseline separation of enantiomers within reasonable analysis times, often under 25 minutes in reversed-phase mode phenomenex.comwindows.net.

The typical enantiomeric purity requirement for commercially available Fmoc-protected amino acids, including this compound, is greater than 99.0% ee for the L-form, with some applications demanding ≥99.8% ee phenomenex.comwindows.net. Chiral HPLC not only quantifies the enantiomeric purity but also identifies and quantifies any trace amounts of the undesired enantiomer or other chiral impurities researchgate.net. For instance, enantiomeric impurities in commercially available L-amino acid methyl esters have been reported to be as low as 0.03–0.58% researchgate.net.

Table 1: Chiral Stationary Phases for Fmoc-Amino Acid Separation

| Chiral Stationary Phase (CSP) | Typical Mobile Phase Modifier | Key Features / Effectiveness | Reference(s) |

| Lux Cellulose-2 | Acetonitrile (ACN) or Methanol (MeOH) with additives (e.g., TFA, Formic Acid) | High chiral recognition; effective for most Fmoc-amino acids, achieving baseline resolution. | phenomenex.comwindows.net |

| Lux Cellulose-3 | Acetonitrile (ACN) or Methanol (MeOH) with additives | Good chiral recognition, effective for many Fmoc-amino acids, often achieving baseline resolution. | phenomenex.comwindows.net |

| CHIRALPAK IA (Amylose derivative) | 2-Propanol/Hexane with TFA | Demonstrated enantiomer separation of Fmoc-amino acid esters, showing better resolution than corresponding acids. | researchgate.netrsc.org |

Gas Chromatography (GC) for Chiral Integrity

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a valuable technique for assessing the chiral integrity of this compound, often after derivatization. Derivatization, such as acetylation, can enhance the volatility and chromatographic properties of amino acid derivatives, making them suitable for GC analysis rsc.orgrsc.orgresearchgate.net.

Chiral GC analysis, using specialized chiral capillary columns (e.g., those coated with diethyl tert-butyldimethylisilyl-β-cyclodextrin), can effectively separate enantiomers. For example, chiral GC analysis of acetylated L-alanine methyl ester (Ac-L-Ala-OMe) typically reveals a single peak, confirming its chiral integrity and the absence of racemization. In contrast, acetylated DL-alanine methyl ester (Ac-DL-Ala-OMe) would show two distinct peaks corresponding to the D- and L-enantiomers rsc.orgrsc.org. This method can quantify enantiomeric purity with high precision, with reports indicating the ability to determine purity greater than 99.9% nih.gov. GC is thus crucial for verifying that synthetic processes have not induced epimerization at the α-carbon of alanine.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of synthetic reactions involving this compound, such as its synthesis or its use in peptide coupling rochester.edursc.orgfigshare.commit.eduresearchgate.net. TLC provides a qualitative assessment of reaction completion, the formation of byproducts, and the purity of intermediate or final products.

The process involves spotting the reaction mixture onto a stationary phase, typically silica (B1680970) gel coated on a plate (e.g., Merck Silica gel 60-F254), and developing the plate with a suitable mobile phase (solvent system) rsc.orgmit.edu. Compounds separate based on their differential partitioning between the stationary and mobile phases, characterized by their Retention Factor (Rf) values. Visualization of the separated spots is commonly achieved using UV light (e.g., at 254 nm) due to the UV-absorbing Fmoc group, or by using staining reagents like ninhydrin (B49086) for amino groups rsc.orgmit.edu.

For reaction monitoring, a "cospot" technique is often employed, where the starting material, the reaction mixture, and a mixture of the starting material and reaction product are spotted on the same TLC plate. This helps to confirm the disappearance of the starting material and the appearance of the product, especially when their Rf values are similar rochester.edumit.edu.

Optical Purity Determination

Optical purity is a critical parameter for chiral compounds like this compound, directly reflecting its enantiomeric composition.

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral molecules that describes their ability to rotate the plane of polarized light. This phenomenon is measured using a polarimeter, which quantifies the angle of rotation. The specific rotation ([α]_D) is a standardized value, typically measured at the sodium D-line (589 nm) and a specified temperature (e.g., 20°C or 25°C), and is calculated using the formula:

[α]_D = Observed Rotation / (Path Length × Concentration)

The sign of the specific rotation (positive or negative) indicates the direction of rotation (dextrorotatory or levorotatory). For this compound, the L-enantiomer is expected to exhibit a levorotatory (negative) specific rotation. For example, Fmoc-L-alanine (the corresponding acid) has a reported specific rotation of approximately -15.5 to -20.5° (c=1, DMF) glentham.com. While specific values for the methyl ester may vary slightly, this measurement serves as a crucial indicator of enantiomeric purity. A deviation from the expected specific rotation value can suggest the presence of the undesired enantiomer or other optically active impurities .

Diastereomeric Purity Assessment

Diastereomeric purity assessment is essential when this compound is part of a larger peptide chain or when other chiral centers are present, potentially leading to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and thus possess different physical properties, including different chromatographic retention times and distinct NMR spectra.

Chromatographic techniques, such as chiral HPLC or GC, can resolve diastereomers by exploiting their differing interactions with a chiral stationary phase or their different volatilities and interactions with a chiral GC column rsc.orgosti.govarkat-usa.orgrsc.org. For instance, in dipeptide synthesis, diastereomeric dipeptides like Fmoc-L-Phe-L-Ala-OMe and Fmoc-D-Phe-L-Ala-OMe can be separated and quantified using HPLC, with distinct retention times reported for each arkat-usa.org.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is also a powerful tool for assessing diastereomeric purity. In cases where diastereomers are formed, their ¹H NMR spectra will often show distinct signals for specific protons, allowing for the identification and quantification of each stereoisomer. For example, in the synthesis of dipeptides, the presence of signals corresponding to only one diastereomer in the ¹H NMR spectrum indicates high diastereomeric purity, while the observation of closely spaced signals for certain protons can reveal the presence of a mixture of diastereomers rsc.org.

Compound List:

this compound (N-α-Fmoc-L-alanine methyl ester)

Fmoc-Ala-OH (N-α-Fmoc-L-alanine)

Ac-L-Ala-OMe (N-Acetyl-L-alanine methyl ester)

Ac-DL-Ala-OMe (N-Acetyl-DL-alanine methyl ester)

Fmoc-Phe-Ala-OMe (N-α-Fmoc-L-phenylalanine-L-alanine methyl ester)

Fmoc-D-Phe-Ala-OMe (N-α-Fmoc-D-phenylalanine-L-alanine methyl ester)

Fmoc-L-Phe-L-Ala-OMe

Fmoc-D-Phe-L-Ala-OMe

Fmoc-L-Leu-L-Ala-OMe

Fmoc-D-Leu-L-Ala-OMe

Future Research Directions and Emerging Trends

Advancements in Stereocontrol and Minimizing Racemization

Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as racemization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. While alanine (B10760859) itself is not highly susceptible to racemization, its presence in a peptide chain is affected by the racemization of adjacent residues, particularly during activation and coupling steps. Research in this area is focused on several key strategies.

One of the most persistent challenges in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the racemization of activated amino acid esters. nih.govnih.gov Certain amino acids, such as cysteine and histidine, are particularly prone to losing their stereochemical purity during the coupling reaction. nih.govpeptide.com Research has shown that even with mild coupling reagents, some level of racemization can be unavoidable with conventional methods. nih.gov

Future advancements are centered on the development and optimization of coupling reagents and reaction conditions that minimize the lifetime of the highly reactive, racemization-prone intermediates. nih.gov Strategies include the use of specific additives and hindered amines in the coupling cocktail. For instance, the inclusion of additives like HOBt (hydroxybenzotriazole) or its derivatives can suppress racemization. peptide.com In microwave-enhanced SPPS, controlling reaction parameters is crucial; lowering the coupling temperature has been shown to effectively limit the racemization of sensitive residues like histidine and cysteine. nih.gov

Furthermore, the exploration of alternative N-terminal protecting groups that are less prone to causing racemization is an active area of research. For example, a thiol-labile 2,4-dinitrosulfenyl (DNPBS) protecting group has been shown to significantly decrease α-carbon racemization compared to standard Fmoc-protected amino acids. nih.gov

Table 1: Strategies to Minimize Racemization in Fmoc-SPPS

| Strategy | Description | Key Findings |

| Optimized Coupling Reagents | Utilizing coupling reagents that reduce the formation or reactivity of racemizable intermediates. | The combination of diisopropylcarbodiimide (DIC) with OxymaPure has been shown to reduce racemization for residues like Cysteine. nih.gov |

| Reaction Condition Control | Modifying parameters such as temperature, especially in microwave-assisted synthesis. | Lowering the coupling temperature from 80°C to 50°C can limit the racemization of histidine and cysteine. nih.gov |

| Use of Additives | Incorporating specific chemical additives into the coupling or deprotection solutions. | Adding HOBt to the deprotection solution can reduce aspartimide formation, a side reaction that can lead to racemization of aspartic acid. nih.gov |

| Alternative Protecting Groups | Investigating N-terminal protecting groups other than Fmoc that offer greater stereochemical stability. | The DNPBS protecting group has demonstrated greatly suppressed racemization compared to Fmoc. nih.gov |

| Aqueous Synthesis Platforms | Performing SPPS in water-based systems. | An aqueous SPPS process utilizing a water-compatible 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting group showed no increased levels of racemization. nih.gov |

Development of Greener Synthesis and Deprotection Protocols

The environmental impact of traditional peptide synthesis, which relies heavily on hazardous solvents and reagents, is a significant concern. rsc.orgrsc.org A major focus of current research is the "greening" of Fmoc-SPPS by replacing toxic chemicals and reducing solvent consumption. rsc.orgnortheastern.edu

Conventional Fmoc chemistry involves the extensive use of solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), both of which face increasing regulatory scrutiny. rsc.orgacs.org The standard Fmoc deprotection step also utilizes piperidine (B6355638), a hazardous base. rsc.org Consequently, significant efforts are underway to identify and validate more sustainable alternatives.

Promising greener solvents that are being investigated include 2-methyltetrahydrofuran (B130290) (2-MeTHF), propylene (B89431) carbonate, and even water. rsc.orgrsc.orgresearchgate.net Research has demonstrated that these solvents can be effective for both the coupling and deprotection steps. rsc.orgresearchgate.net For instance, a protocol using sodium hydroxide (B78521) (NaOH) in a mixture of 2-MeTHF and methanol (B129727) has been successfully developed for Fmoc removal, completely eliminating the need for piperidine, DMF, and dichloromethane (B109758) (DCM). rsc.orgnih.gov Other bases, such as pyrrolidine, have also been identified as efficient Fmoc-removal agents in less polar, greener solvent mixtures. acs.org

Beyond solvent replacement, innovative process modifications are being developed to minimize waste. An "in situ Fmoc removal" strategy combines the coupling and deprotection reactions into a single step, which can reduce solvent consumption by as much as 75%. peptide.comrsc.org Another emerging trend is the use of water-compatible protecting groups, such as the sulfonated Fmoc derivative (Smoc), which enables peptide synthesis to be performed in aqueous media, representing a major step forward in sustainable chemistry. nih.gov

Table 2: Green Alternatives in Fmoc-SPPS

| Component | Traditional Method | Greener Alternative(s) | Key Advantage(s) |

| Solvent | DMF, NMP, DCM rsc.orgacs.org | 2-MeTHF, Propylene Carbonate, Ethyl Acetate, Water acs.orgrsc.orgresearchgate.net | Reduced toxicity and environmental impact. |

| Deprotection Base | 20% Piperidine in DMF rsc.org | NaOH in 2-MeTHF/MeOH, Pyrrolidine, DBU rsc.orgacs.orgrsc.org | Elimination of hazardous and toxic bases. |

| Process Protocol | Separate coupling, washing, and deprotection steps. peptide.com | In situ deprotection (combining coupling and deprotection). peptide.comrsc.org | Significant reduction in solvent usage and waste generation. peptide.comrsc.org |

| Protecting Group | Fmoc (requires organic solvents) | Smoc (water-compatible) nih.gov | Enables solid-phase peptide synthesis in aqueous solutions. nih.gov |

Integration into Automated Synthesis Platforms

The principles of Fmoc-SPPS are exceptionally well-suited for automation, a key factor in its widespread adoption for both research and industrial-scale peptide production. peptidemachines.comnih.gov The integration of Fmoc-Ala-OMe and other derivatives into automated platforms is a continuing trend, with a focus on increasing throughput, speed, and reliability.

Automated synthesizers leverage the mild reaction conditions of Fmoc chemistry and the ability to monitor the completion of the deprotection step in real-time by measuring the UV absorbance of the released dibenzofulvene-piperidine adduct. nih.govnih.gov This feedback control allows for precise and efficient synthesis cycles.

Modern advancements are moving beyond traditional batch-wise synthesizers towards high-throughput and continuous-flow systems. nih.govnih.gov High-throughput platforms often employ a 96-well format, allowing for the parallel synthesis of many different peptides simultaneously, which is invaluable for applications like epitope mapping and drug screening. nih.gov

A significant emerging trend is the development of rapid-flow synthesis technologies. These systems can dramatically reduce the time required for each amino acid coupling cycle. By optimizing reagent delivery and reaction temperatures, flow-based platforms can incorporate an amino acid in as little as 1.8 to 3 minutes, a substantial improvement over the 60-100 minutes required by standard methods. pentelutelabmit.com This acceleration in synthesis speed opens new possibilities for the rapid production of peptides and even small proteins.

Table 3: Evolution of Automated Fmoc-SPPS Platforms

| Platform Type | Key Features | Typical Cycle Time per Residue | Primary Application |

| Batch Synthesizer | Mechanical stirring or gas bubbling for mixing; sequential reagent addition. nih.gov | 60 - 100 minutes pentelutelabmit.com | Routine synthesis of single peptides. |

| Continuous Flow Synthesizer | Reagents are pumped through a column containing the resin; improved mixing efficiency. nih.gov | Varies, generally faster than batch | Efficient synthesis of single peptides. |

| Microwave-Assisted Synthesizer | Uses microwave energy to accelerate coupling and deprotection reactions. nih.gov | ~5 minutes pentelutelabmit.com | Synthesis of difficult or long sequences. |

| High-Throughput (96-Well) | Parallel synthesis of up to 96 different peptides. nih.gov | Varies, optimized for parallel processing | Peptide libraries, screening, epitope mapping. nih.gov |

| Rapid Flow Platform | Continuous flow at elevated temperatures (e.g., 60°C) without microwaves. pentelutelabmit.com | 1.8 - 3 minutes pentelutelabmit.com | Ultra-fast synthesis for research and production. |

Exploration of Novel Bioconjugation and Protein Engineering Applications

This compound serves as a fundamental building block for peptides that are increasingly used in sophisticated biomedical applications, including bioconjugation and protein engineering. chemimpex.com These fields leverage synthetic peptides to create novel molecules with tailored functions for therapeutic, diagnostic, and research purposes.

In bioconjugation, peptides synthesized using Fmoc chemistry are attached to other molecules, such as drugs, imaging agents, or polymers like polyethylene (B3416737) glycol (PEG). chemimpex.comaurigeneservices.com This process can improve a drug's efficacy, target it to specific tissues, or enhance its pharmacokinetic properties. This compound can be incorporated into peptide sequences designed for specific conjugation chemistries, facilitating the creation of targeted therapies and advanced diagnostic tools. chemimpex.com

Protein engineering involves the design and construction of new proteins or the modification of existing ones to enhance or alter their function. chemimpex.com Fmoc-SPPS is the method of choice for creating peptides with post-translational modifications (PTMs), such as glycosylation or phosphorylation, which are often unstable under the harsher conditions of other synthesis methods. nih.gov By incorporating these modified amino acids, researchers can study the function of PTMs or create proteins with enhanced stability or novel activities. mendelchemicals.com

A particularly powerful tool in this area is Native Chemical Ligation (NCL). This technique allows for the joining of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. Fmoc-based strategies are being developed to efficiently synthesize these crucial peptide thioester intermediates, enabling the total chemical synthesis of large proteins that would be inaccessible by direct stepwise SPPS. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-Ala-OMe in solid-phase peptide synthesis?

- Methodological Answer : this compound is synthesized via a one-pot transprotection reaction. For example, using 5 equivalents of potassium fluoride and 3 equivalents of a carbonylating agent (e.g., di-tert-butyl dicarbonate) in DMF at room temperature yields Boc-protected derivatives quantitatively within 5–7 hours . Reaction progress can be monitored via TLC to ensure complete deprotection of the Fmoc group, which is identified as the rate-limiting step .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Key techniques include:

- HPLC : To assess purity (>98% threshold for peptide synthesis applications).

- NMR spectroscopy : For structural confirmation (e.g., verifying Fmoc and methyl ester groups via H and C spectra).

- Mass spectrometry : To confirm molecular weight (theoretical MW: 325.36 g/mol; observed [M+H]: 326.13) .

- TLC : To monitor reaction intermediates and byproducts (R values compared against standards) .

Advanced Research Questions

Q. What factors influence the efficiency of Fmoc deprotection in this compound during solid-phase synthesis?

- Methodological Answer : Deprotection kinetics depend on:

- Solvent polarity : DMF enhances solvation of the Fmoc group, accelerating cleavage.

- Base selection : Piperidine or morpholine are commonly used, but excess base can lead to ester hydrolysis.

- Temperature : Elevated temperatures (e.g., 40°C) reduce reaction time but risk side reactions.

Evidence from transprotection studies shows that incomplete deprotection (detected via TLC) correlates with residual fluorenylmethoxycarbamate, indicating the need for optimized stoichiometry .

Q. How can computational chemistry methods predict the stability of this compound under varying reaction conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the Fmoc group to predict cleavage susceptibility.

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., DMF vs. THF) to assess steric effects on reaction pathways.

- WebMO : Submit optimization jobs (e.g., conformational analysis of this compound in different solvents) using computational workflows compliant with academic integrity guidelines .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatization?

- Methodological Answer : Discrepancies often arise from:

- Impurity profiles : Use LC-MS to identify side products (e.g., methyl ester hydrolysis to Fmoc-Ala-OH).

- Moisture sensitivity : Ensure anhydrous conditions via Karl Fischer titration of solvents.

- Catalyst activity : Compare batch-specific performance of potassium fluoride (KF) vs. cesium fluoride (CsF) in transprotection reactions .

Key Methodological Frameworks

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., optimizing reaction conditions aligns with "Novel" and "Relevant" criteria) .

- PICOT Structure : Define Population (e.g., this compound in peptide synthesis), Intervention (e.g., transprotection methods), Comparison (e.g., Boc vs. Fmoc stability), Outcome (e.g., yield optimization), and Timeframe (e.g., 5–7 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.